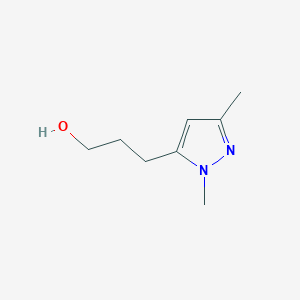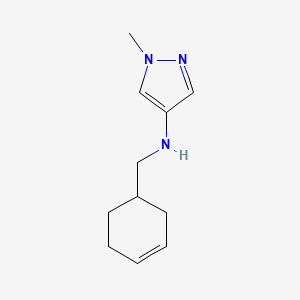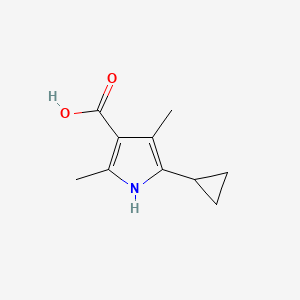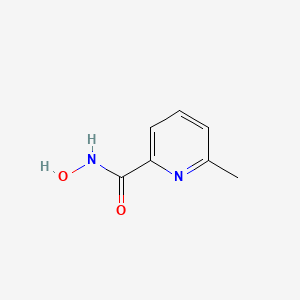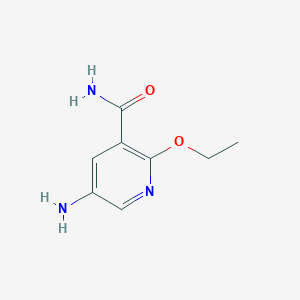
(2-Fluoro-3-methylphenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9FS. It is a derivative of thiophenol, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methylphenyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-3-methylbenzyl chloride with sodium hydrosulfide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reaction conditions are similar to those used in laboratory synthesis, but the process is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-3-methylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Fluoro-3-methylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Fluoro-4-methylphenyl)methanethiol: Similar structure but with the methyl group at the fourth position.
(2-Fluoro-3-chlorophenyl)methanethiol: Similar structure but with a chlorine atom instead of a methyl group.
(2-Fluoro-3-methylphenyl)ethanethiol: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
(2-Fluoro-3-methylphenyl)methanethiol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
357613-02-6 |
|---|---|
Molekularformel |
C8H9FS |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(2-fluoro-3-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9FS/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
CTSJNFCAVJCGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CS)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



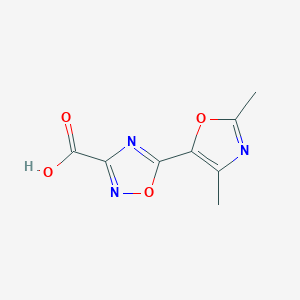
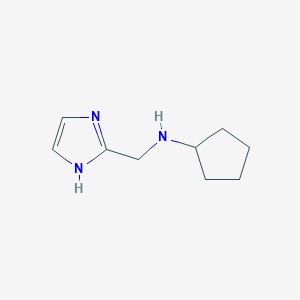
![[4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)

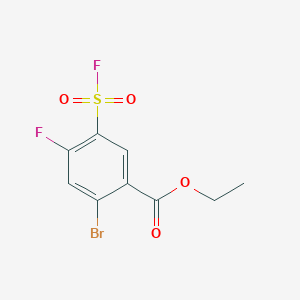
![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
